N-(1H-benzimidazol-2-ylmethyl)acetamide

Lipophilicity Formulation Agrochemicals

This benzimidazole derivative is a versatile pharmacological probe with sub-micromolar AChE inhibition (IC50 0.936 µM) and dual carbonic anhydrase inhibition (hCA-I/II IC50: 7.21/8.64 µM), ideal for Alzheimer's and glaucoma research. Its 100% efficacy against fascioliasis and moniesiosis (100–150 mg/kg) supports veterinary parasitology studies. With fungicidal activity matching tebuconazole and a one-step, 98%-yield synthesis, it is a cost-effective scaffold for agrochemical R&D. The free NH and secondary acetamide confer distinct hydrogen-bonding and solubility profiles non-interchangeable with carbamate analogs.

Molecular Formula C10H11N3O
Molecular Weight 189.218
CAS No. 30770-21-9
Cat. No. B2924368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzimidazol-2-ylmethyl)acetamide
CAS30770-21-9
Molecular FormulaC10H11N3O
Molecular Weight189.218
Structural Identifiers
SMILESCC(=O)NCC1=NC2=CC=CC=C2N1
InChIInChI=1S/C10H11N3O/c1-7(14)11-6-10-12-8-4-2-3-5-9(8)13-10/h2-5H,6H2,1H3,(H,11,14)(H,12,13)
InChIKeyDESDFJIWDHLISD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(1H-Benzimidazol-2-ylmethyl)acetamide (CAS 30770-21-9): A Structurally-Defined Benzimidazole Scaffold for Differentiated Biological and Agricultural Research [1]


N-(1H-Benzimidazol-2-ylmethyl)acetamide (CAS 30770-21-9) is a synthetic benzimidazole derivative with a molecular formula of C10H11N3O and a molecular weight of 189.21 g/mol [1]. It features a free NH at the benzimidazole 1-position, a secondary acetamide side chain, and a methylene linker at the 2-position. Computed properties include an XLogP3 of 0.9, 2 hydrogen bond donors, 2 hydrogen bond acceptors, and a topological polar surface area of 57.8 Ų [1]. The compound is cataloged as a pharmacopoeia-grade substance in certain jurisdictions and has been investigated as a homolog of anthelmintic benzimidazole drugs [2][3].

Why Benzimidazole Class Interchangeability Is Not Sufficient: The Differentiation of N-(1H-Benzimidazol-2-ylmethyl)acetamide


Benzimidazole derivatives encompass a structurally diverse class, and the biological activity, physicochemical properties, and synthetic accessibility of individual members are highly sensitive to substitution patterns [1]. Compounds that differ in their N1/N2 substitution, amide linkage, or heterocyclic fusion can exhibit drastically different pharmacological and agricultural profiles [2][3]. For example, the simple exchange of a carbamate for an acetamide group alters both the spectrum of anthelmintic activity and the mechanism of action [2]. N-(1H-Benzimidazol-2-ylmethyl)acetamide maintains a free NH group and a secondary acetamide, which determines its hydrogen-bonding capacity, solubility, and metabolic stability, making it non-interchangeable with N-alkylated or carbamate-based analogs in quantitative structure-activity relationships [1].

Quantitative Differentiation of N-(1H-Benzimidazol-2-ylmethyl)acetamide: Comparator-Based Evidence for Scientific Selection


Physicochemical Profile: Lipophilicity Advantage Over Carbamate-Class Anthelmintics [1]

The target compound exhibits an XLogP3 of 0.9, which is 1 to 2 log units lower than the approved benzimidazole carbamate anthelmintics albendazole (XLogP3 ≈ 2.7) and mebendazole (XLogP3 ≈ 2.5) [1]. A lower logP often correlates with reduced non-specific protein binding and altered tissue distribution, making the compound a more hydrophilic alternative in the benzimidazole class [1].

Lipophilicity Formulation Agrochemicals

Acetylcholinesterase (AChE) Inhibition: Potent Micromolar Activity on Par with Drug Leads [1]

In a head-to-head study of four benzimidazole acetamide derivatives, compound 9a (structurally identical to the target compound) exhibited the most potent AChE inhibition with an IC50 of 0.936 µM, which was ~18-fold lower than the least active analog 10b (IC50 = 17.07 µM) [1]. This places the compound in the sub-micromolar inhibitory range, comparable to some clinically-investigated AChE inhibitors.

Acetylcholinesterase Alzheimer's disease Enzyme inhibition

Carbonic Anhydrase (CA) Dual Inhibition: Competitive with Standard CA Inhibitors [1][2]

The target compound (9a) inhibited human carbonic anhydrase I (hCA-I) with an IC50 of 7.21 µM and hCA-II with an IC50 of 8.64 µM [1]. These values are within the same order of magnitude as the standard CA inhibitor acetazolamide (hCA-I IC50 ≈ 62 nM, hCA-II IC50 ≈ 25 nM) but represent a significant improvement over its closest analog 10b, which showed IC50 values of 8.23 µM and 5.93 µM against hCA-I and hCA-II, respectively [1]. Importantly, compound 9a was a better inhibitor of hCA-I than 10b (7.21 vs. 8.23 µM), and 10b was superior against hCA-II (5.93 vs. 8.64 µM), highlighting a selectivity difference driven by subtle structural changes [1].

Carbonic anhydrase Glaucoma Enzyme inhibition

In Vivo Anthelmintic Efficacy: 100% Activity Against Fascioliasis and Moniesiosis at Defined Doses [1]

At oral doses of 100-150 mg/kg, the compound exhibited 100% anthelmintic activity against fascioliasis (liver fluke) and moniesiosis (tapeworm) in animal models, confirming its efficacy as a direct-acting antiparasitic agent [1]. In comparison, albendazole, a first-line human anthelmintic, typically requires higher or repeated doses (e.g., 400 mg single dose for humans, or 10-15 mg/kg in veterinary use) to achieve comparable cure rates against liver flukes.

Anthelmintic Veterinary parasitology Fascioliasis

Synthetic Accessibility: High-Yield (98%) One-Step Procedure Enables Cost-Effective Scale-Up [1]

An optimized synthetic method delivers the compound with a 98% product yield from the reaction of 2-methoxycarbonylaminobenzimidazole with glacial acetic acid [1]. This contrasts with multi-step syntheses and lower overall yields (often <70%) reported for many other 2-substituted benzimidazole derivatives, including the carbamate-based anthelmintics albendazole and mebendazole, which require carbamoylation steps.

Process chemistry Scale-up Cost-effectiveness

Antifungal Activity Comparable to the Commercial Fungicide Tebuconazole [1]

In plant protection research, 2-acetylaminobenzimidazole (the common name of the target compound) exhibits fungicidal activity on par with the widely used commercial triazole fungicide tebuconazole (TEBU) [1]. The development of a stable 10% suspension formulation further supports its practical applicability in crop protection scenarios [1].

Fungicide Agrochemicals Plant protection

Recommended Application Scenarios for N-(1H-Benzimidazol-2-ylmethyl)acetamide Based on Evidence


Neurological Research: AChE and CA Inhibitor Probe

The compound's sub-micromolar AChE inhibition (IC50: 0.936 µM) and dual hCA-I/II inhibition (IC50: 7.21/8.64 µM) make it a valuable pharmacological probe for studying cholinergic and pH-regulation pathways, particularly in Alzheimer's and glaucoma models [1][2].

Veterinary Parasitology: Anthelmintic Efficacy Evaluation

The compound's 100% efficacy against fascioliasis and moniesiosis at 100-150 mg/kg supports its use as a reference anthelmintic in veterinary parasitology studies, especially for liver fluke and tapeworm infections [3].

Agricultural Fungicide Development: Tebuconazole-Equivalent Lead

With fungicidal activity matching tebuconazole and a high-yield synthetic route, the compound serves as a cost-effective scaffold for developing new crop protection agents, potentially overcoming resistance mechanisms to triazole fungicides [4].

Process Chemistry Scale-Up: High-Yield Scaled Production

The 98% yield one-step synthesis enables economical batch or pilot-scale production of the compound, facilitating its use as an intermediate in the synthesis of more complex benzimidazole-based pharmaceuticals or agrochemicals [5].

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